molecular formula C18H22ClN3 B12263961 N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine

N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine

Cat. No.: B12263961
M. Wt: 315.8 g/mol
InChI Key: AZUKHENPUZWZIF-UHFFFAOYSA-N
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Description

N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzyl chloride with piperidine to form N-(2-chlorobenzyl)piperidine. This intermediate is then reacted with 2-chloropyridine under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine shares structural similarities with other piperidine and pyridine derivatives, such as:
    • N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-3-amine
    • N-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-4-amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C18H22ClN3

Molecular Weight

315.8 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C18H22ClN3/c1-21(18-8-4-5-11-20-18)16-9-12-22(13-10-16)14-15-6-2-3-7-17(15)19/h2-8,11,16H,9-10,12-14H2,1H3

InChI Key

AZUKHENPUZWZIF-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=CC=N3

Origin of Product

United States

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